2-(4-chloro-1H-indol-1-yl)ethanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chloroindol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2/c11-9-2-1-3-10-8(9)4-6-13(10)7-5-12/h1-4,6H,5,7,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXMBSSOAFZXHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCN)C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 Chloro 1h Indol 1 Yl Ethanamine
Established Synthetic Pathways for 2-(4-chloro-1H-indol-1-yl)ethanamine
The construction of this compound is typically achieved through a sequence of reactions that first establish the 4-chloroindole (B13527) core, followed by the introduction of the ethanamine side chain.
A common multi-step approach for the synthesis of this compound involves a convergent strategy. This process begins with the independent synthesis of the 4-chloro-1H-indole nucleus. Subsequently, the indole (B1671886) nitrogen is alkylated with a suitable two-carbon synthon that bears a protected amine. The final step involves the removal of the protecting group to yield the target primary amine.
The general synthetic sequence can be outlined as follows:
Formation of 4-chloro-1H-indole: Synthesizing the core indole structure using established indole ring formation strategies.
N-Alkylation: Deprotonation of the 4-chloro-1H-indole with a base, followed by reaction with an electrophilic two-carbon unit containing a protected amine (e.g., N-(2-bromoethyl)phthalimide or Boc-protected 2-chloroethylamine).
Deprotection: Removal of the amine protecting group (e.g., phthalimide (B116566) or Boc group) to furnish the final this compound.
This modular approach allows for flexibility in the synthesis of various N-alkylated indole derivatives.
The synthesis of the crucial intermediate, 4-chloro-1H-indole, can be accomplished through several established methods for indole ring formation.
Leimgruber–Batcho Indole Synthesis: This method involves the reaction of o-nitrotoluene derivatives. For the synthesis of 4-chloro-1H-indole, the starting material would be 2-chloro-6-nitrotoluene. This is first condensed with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which is then reductively cyclized to yield the indole. A patented method describes the synthesis of 4-chloro-indole from N,N-dimethyl-2-chloro-6-nitrostyrylamine, which is reduced using hydrazine (B178648) hydrate (B1144303) and Raney nickel, leading to ring closure. google.com
Fischer Indole Synthesis: This is one of the oldest and most reliable methods for indole synthesis. byjus.com It involves the acid-catalyzed thermal cyclization of an arylhydrazone. byjus.com To obtain 4-chloro-1H-indole, the corresponding (3-chlorophenyl)hydrazine (B1595953) is condensed with a suitable carbonyl compound (like pyruvic acid or an aldehyde), and the resulting hydrazone is cyclized under acidic conditions. byjus.comwikipedia.org
Palladium-Catalyzed C-H Activation: Modern synthetic methods also allow for the direct chlorination of the indole nucleus. A palladium-catalyzed method has been developed for the synthesis of 4-chloroindole compounds from N-protected indole-3-carbaldehydes using N-chlorosuccinimide (NCS) as the chlorinating agent. google.com
| Method | Starting Material Example | Key Reagents | Product |
| Leimgruber–Batcho | 2-chloro-6-nitrotoluene | 1. DMFDMA 2. Reductant (e.g., H₂, Pd/C) | 4-chloro-1H-indole |
| Fischer Indole | (3-chlorophenyl)hydrazine | Aldehyde/Ketone, Acid catalyst (e.g., H₂SO₄, PPA) | 4-chloro-1H-indole |
| Pd-Catalyzed C-H Activation | N-protected indole-3-carbaldehyde | NCS, Pd(OAc)₂ | N-protected 4-chloroindole-3-carbaldehyde |
Once 4-chloro-1H-indole is obtained, the ethanamine side chain is introduced at the N1 position. This is typically an N-alkylation reaction.
Alkylation with Protected 2-Haloethylamines: A widely used method involves the deprotonation of the indole nitrogen with a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF. The resulting indolide anion is then treated with a protected 2-haloethylamine, for instance, N-(2-bromoethyl)phthalimide or 2-(Boc-amino)ethyl bromide. Subsequent deprotection (e.g., using hydrazine for the phthalimide group or an acid like TFA for the Boc group) liberates the primary amine.
Ring-Opening of Aziridines: An alternative, more atom-economical approach is the ring-opening of an N-protected aziridine (B145994). mdma.ch In this method, 4-chloro-1H-indole is treated with an N-protected aziridine (e.g., N-Boc-aziridine) in the presence of a base, such as potassium hydroxide, in a solvent like DMSO. mdma.ch The indole anion acts as a nucleophile, attacking one of the aziridine carbons and opening the ring to form the desired N-alkylated product directly. This method often proceeds under milder conditions and can be more efficient. mdma.ch
| Technique | Alkylating Agent | Base | Key Features |
| N-Alkylation | N-(2-bromoethyl)phthalimide | NaH | Requires subsequent deprotection step |
| N-Alkylation | 2-(Boc-amino)ethyl bromide | NaH | Requires subsequent deprotection step |
| Aziridine Ring-Opening | N-Boc-aziridine | KOH (catalytic) | Atom-economical, often milder conditions mdma.ch |
Advanced Synthetic Approaches to Indole Ethanamine Derivatives
Beyond the direct synthesis of the title compound, advanced strategies focus on using its core structure to build more complex molecules, such as polycyclic derivatives.
The Fischer indole synthesis remains a cornerstone for preparing a wide array of substituted indoles, including precursors for various indole ethanamine derivatives. wikipedia.orgthermofisher.com The reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form a phenylhydrazone, which then undergoes a mdma.chmdma.ch-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. byjus.comwikipedia.org
For the preparation of derivatives related to this compound, the Fischer synthesis offers a powerful tool for introducing substituents on the benzene (B151609) ring of the indole nucleus. By selecting an appropriately substituted phenylhydrazine, one can generate diverse indole cores. For instance, using (3-chloro-4-methylphenyl)hydrazine (B1597019) would lead to a 4-chloro-5-methylindole core. A multi-component variation of this reaction has been developed where a metallated imine, formed from an organometallic reagent and a nitrile, is trapped in situ with an arylhydrazine hydrochloride, avoiding the need to handle the often unstable free hydrazine. daneshyari.com This flexibility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies.
The ethanamine side chain of this compound serves as a functional handle for constructing polycyclic systems through intramolecular cyclization reactions. These reactions can lead to novel heterocyclic scaffolds with potential biological activities.
One such strategy involves an intramolecular dearomatizing cyclization. For example, if the amine of the ethanamine side chain is first acylated with a suitable partner containing an electrophilic center (e.g., an o-nitrobenzoyl group), subsequent reduction of the nitro group can generate an aniline (B41778) derivative. rwth-aachen.de This intermediate can then undergo an acid-catalyzed intramolecular cyclization, where the newly formed aniline nitrogen attacks the C2 position of the indole ring, leading to the formation of a fused polycyclic indoline (B122111) structure. rwth-aachen.de Such cascade reactions provide a rapid increase in molecular complexity from a relatively simple starting material. rwth-aachen.de
Another approach involves the palladium-catalyzed cyclization of 2-alkynylaniline derivatives, which is a significant method for building 2-substituted indoles. mdpi.com While this method primarily forms the indole ring itself, the principles of transition-metal-catalyzed cyclization can be extended. Derivatives of this compound could be designed to incorporate functionalities that participate in intramolecular cyclizations, such as Pictet-Spengler or Bischler-Napieralski type reactions, to form beta-carboline or other fused heterocyclic systems.
Nucleophilic Substitution Reactions in Derivatization
The primary amine group of 2-(indol-1-yl)ethanamine derivatives serves as a key site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups and the synthesis of diverse compound libraries. One common transformation is the reaction with electrophilic reagents such as acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. For instance, the reaction of an indole ethanamine with an appropriate acyl chloride in the presence of a base like triethylamine (B128534) yields the N-acylated product.
Another important class of nucleophilic substitution involves the reaction of the amine with aldehydes or ketones in the presence of a reducing agent, a process known as reductive amination. This one-pot reaction is a powerful method for N-alkylation. The initial reaction between the amine and the carbonyl compound forms an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The Leuckart-Wallach reaction, which uses formic acid or its derivatives as both the reducing agent and the source of the N-formyl group, is another classic method for reductive amination. mdpi.com
The reactivity of the chloro-substituent on the indole ring should also be considered. While the C4-chloro group is generally less reactive towards nucleophilic aromatic substitution than chloro-groups on more activated rings (e.g., 2-chloro-1-methylpyridinium (B1202621) iodide), under specific conditions, it can be displaced by strong nucleophiles. mdpi.comresearchgate.net However, reactions at the side-chain amine are typically more facile.
A study on the synthesis of indole ethylamine (B1201723) derivatives involved a formal nucleophilic substitution reaction to create a hydroxylamine. nih.gov In this sequence, an alcohol intermediate was reacted with methoxyammonium chloride in the presence of triethylamine at elevated temperatures to yield the corresponding methoxyamino derivative. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions for Indole Ethanamine Derivatization
| Reagent Class | Electrophile Example | Product Type |
| Acyl Halides | Acetyl Chloride | N-Acetamide |
| Anhydrides | Acetic Anhydride (B1165640) | N-Acetamide |
| Sulfonyl Chlorides | p-Toluenesulfonyl Chloride | N-Tosylated Amine |
| Aldehydes/Ketones | Benzaldehyde | N-Benzyl Amine (via reductive amination) |
| Alkyl Halides | Methyl Iodide | N-Methylated Amine |
Electrophilic Aromatic Substitution on the Indole Nucleus
The indole ring is an electron-rich aromatic system and is highly susceptible to electrophilic aromatic substitution (EAS). total-synthesis.commasterorganicchemistry.com The substitution pattern is strongly influenced by the existing substituents and the reaction conditions. For N-substituted indoles like this compound, electrophilic attack typically occurs at the C3 position, which is the most nucleophilic site. nih.gov If the C3 position is blocked, substitution may occur at other positions, such as C2 or on the benzene portion of the ring.
Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.combyjus.com
Halogenation: Introduction of bromine or chlorine can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Nitration of the indole ring can be accomplished using nitric acid in the presence of a catalyst like sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. byjus.com
Friedel-Crafts Reactions: Friedel-Crafts acylation, using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃), can introduce an acyl group, typically at the C3 position. libretexts.org Friedel-Crafts alkylation is also possible but can be more challenging to control. total-synthesis.com
The presence of the chloro group at the C4 position and the ethanamine group at N1 will influence the regioselectivity of these reactions. The chloro group is an electron-withdrawing group via induction but can donate electron density through resonance; it is generally considered a deactivating, ortho-, para-director. total-synthesis.com The N1-ethanamine substituent's influence is more complex. However, the inherent reactivity of the C3 position of the indole nucleus often dominates the substitution pattern.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Indoles
| Position | Relative Reactivity | Common Electrophiles |
| C3 | Highest | Halogens (Br⁺, Cl⁺), Nitronium ion (NO₂⁺), Acylium ions (RCO⁺) |
| C2 | Moderate | Can react if C3 is blocked |
| C5/C6 | Lower | Substitution on the benzene ring is less common |
Reductive Transformations of Functional Groups
Reductive transformations are crucial in the synthesis of indole ethanamines and their analogs. A common synthetic route to compounds like this compound involves the reduction of a precursor containing a functional group that can be converted into the primary amine.
One widely used precursor is a nitrile (e.g., 2-(4-chloro-1H-indol-1-yl)acetonitrile). The nitrile group can be effectively reduced to a primary amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), Raney nickel, or rhodium, is a versatile method that can be applied to reduce various functional groups. researchgate.net For example, the Leimgruber-Batcho indole synthesis involves the reduction of a β-nitrovinyl intermediate, which can be achieved via catalytic hydrogenation. researchgate.net
Another strategy involves the reduction of an amide or an oxime precursor. For example, a (4-chloro-1H-indol-1-yl)acetamide could be reduced to the corresponding ethanamine using LiAlH₄. Similarly, the reduction of an azide (B81097) group provides a clean route to primary amines. Reductive Fischer indolization conditions, using a Brønsted acid and a reducing agent like triethylsilane (Et₃SiH), can convert arylhydrazines and cyclic β-oxoesters into annulated indolines, which are reduced forms of indoles. nih.gov
Table 3: Common Reductive Transformations in Indole Ethanamine Synthesis
| Precursor Functional Group | Reagent / Condition | Product Functional Group |
| Nitrile (-CN) | LiAlH₄ or H₂/Catalyst (e.g., Pd/C) | Primary Amine (-CH₂NH₂) |
| Amide (-CONH₂) | LiAlH₄ | Primary Amine (-CH₂NH₂) |
| Azide (-N₃) | H₂/Pd/C or LiAlH₄ | Primary Amine (-NH₂) |
| Nitro (-NO₂) | H₂/Pd/C or Sn/HCl | Primary Amine (-NH₂) |
| Imine (-C=N-) | NaBH₄ or H₂/Catalyst | Amine (-CH-NH-) |
Enantioselective Synthetic Routes for Related Indole Ethanamines
The synthesis of chiral indole-containing molecules is of great importance, as stereochemistry often plays a critical role in their biological activity. nih.gov While specific enantioselective routes for this compound are not extensively detailed in the provided context, general strategies for related indole ethanamines can be discussed.
Catalytic asymmetric synthesis is a powerful approach. researchgate.net For instance, the asymmetric hydrogenation of prochiral enamines or imines using chiral transition-metal catalysts (e.g., those based on rhodium, ruthenium, or iridium with chiral phosphine (B1218219) ligands) is a premier method for producing chiral amines with high enantiomeric excess (ee). nih.gov
Another strategy is the use of chiral catalysts in Friedel-Crafts alkylation reactions. Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), or chiral Lewis acids can catalyze the enantioselective addition of indoles to various electrophiles, establishing a chiral center. researchgate.net For example, the reaction of an indole with an α,β-unsaturated aldehyde, catalyzed by a chiral amine (iminium catalysis), can yield chiral indole derivatives with high enantioselectivity. nih.gov
Nickel-catalyzed asymmetric hydroamination of alkenes represents a direct and atom-economical approach to chiral amines. dicp.ac.cn This method can be applied to indole-based substrates, though it can be challenging due to the reduced nucleophilicity of the indole nitrogen. dicp.ac.cn The development of new catalyst systems continues to expand the scope of these transformations, enabling the synthesis of enantioenriched N-alkylated indoles. dicp.ac.cnmdpi.com
Optimization of Synthetic Conditions for this compound Analogs
The optimization of reaction conditions is critical for achieving high yields, purity, and efficiency in the synthesis of this compound analogs. Key parameters that are typically varied include the choice of solvent, catalyst, temperature, reaction time, and the nature of the reagents.
For instance, in nucleophilic addition reactions of indoles, studies have systematically investigated the effects of different catalysts, solvents, and temperatures. nih.govresearchgate.net In one study developing a synthesis for bis(indolyl)methane derivatives, parameters such as current, time, and electrode material were optimized for an electrochemical approach. researchgate.net
When developing synthetic routes, a model reaction is often used to screen various conditions. For example, in a Lewis acid-catalyzed reaction, different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) and Brønsted acids might be tested to find the most effective catalyst. nih.gov Solvent choice is also crucial; solvents ranging from non-polar (e.g., toluene) to polar aprotic (e.g., THF, acetonitrile) to polar protic (e.g., ethanol) can significantly influence reaction rates and outcomes.
Table 4: Parameters for Optimization in the Synthesis of Indole Analogs
| Parameter | Variables | Potential Impact |
| Catalyst | Lewis acids, Brønsted acids, transition metals, organocatalysts | Reaction rate, yield, selectivity (regio- and enantio-) |
| Solvent | Polarity (polar/non-polar), protic/aprotic character | Reactant solubility, reaction rate, stabilization of intermediates |
| Temperature | Sub-ambient to reflux | Reaction rate, control of side reactions |
| Reaction Time | Minutes to days | Reaction completion, prevention of product degradation |
| Reagents | Stoichiometry, nature of protecting/directing groups | Yield, selectivity, prevention of side reactions |
By systematically adjusting these parameters, synthetic routes can be refined to be more cost-effective, scalable, and environmentally friendly ("green"), for example by using milder conditions or less hazardous reagents. researchgate.netresearchgate.net
Mechanistic Studies of 2 4 Chloro 1h Indol 1 Yl Ethanamine and Its Research Analogs
Investigation of Molecular Target Interactions
The biological activity of 2-(4-chloro-1H-indol-1-yl)ethanamine and its related compounds is predicated on their ability to bind with and modulate the function of specific biomolecules. Investigations have centered on their profiles as enzyme inhibitors, their binding affinities for various receptors, and their influence on critical intracellular signaling cascades.
Enzyme Modulation and Inhibition Profiles
Indole (B1671886) ethylamine (B1201723) derivatives have been investigated for their ability to modulate enzyme activity, a key mechanism for therapeutic intervention in various diseases. For instance, certain novel indole ethylamine derivatives have been designed and synthesized to act as regulators of lipid metabolism by targeting enzymes like Carnitine Palmitoyltransferase 1a (CPT1a). In one study, a target compound was shown to effectively activate CPT1a, demonstrating the potential of this chemical scaffold to interact with and modulate enzyme function. nih.gov
The broader class of heterocyclic compounds, to which indoles belong, has been a rich source of enzyme inhibitors. Research on related structures has identified potent inhibitors for enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant in the context of neurodegenerative diseases and diabetes. nih.govnih.gov For example, certain azinane-triazole derivatives have demonstrated significant inhibitory potential against these enzymes, highlighting the versatility of heterocyclic structures in enzyme modulation. nih.gov While direct inhibitory data on this compound is specific, the activities of its analogs suggest a promising area for further investigation into its enzyme modulation capabilities.
Receptor Binding Affinities and Selectivity
A significant area of research for indole-based compounds lies in their interaction with various neurotransmitter receptors. Analogs have demonstrated a wide range of binding affinities and selectivity profiles, particularly for dopamine (B1211576), serotonin (B10506), imidazoline (B1206853), and histamine (B1213489) receptors.
Substituted 1H-indolyl carboxylic acid amides, for example, have been synthesized and evaluated for their affinity to human dopamine D₂, D₃, and D₄ receptors. nih.gov Certain analogs displayed high binding affinity and selectivity for the D₃ receptor over the D₂ receptor. nih.gov Similarly, research into pyrazino[1,2-a]indole (B3349936) derivatives, which share a core structure, has identified potent ligands for serotonin and imidazoline receptors. nih.gov One 8-methoxy derivative was found to bind to I₂ imidazoline receptors with high affinity (Ki = 6.2 nM) and remarkable selectivity over α2-adrenergic and other serotonin receptors. nih.gov Another pyrazinoindolone analog showed good affinity for the 5-HT₁ₐ receptor with a Ki value of 15 nM. nih.gov
Furthermore, a direct analog, 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, is a known reference compound for the histamine H₄ receptor, displaying a Ki value of 4 nM for the human receptor. researchgate.net This diverse receptor profile underscores the chemical tractability of the indole scaffold in developing selective ligands for various G-protein coupled receptors (GPCRs).
| Analog Class | Target Receptor | Binding Affinity (Ki) | Selectivity | Source |
|---|---|---|---|---|
| Indolyl Carboxylic Acid Amide (14a) | Dopamine D₃ | 0.18 nM | 87-fold vs D₂ | nih.gov |
| Indolyl Carboxylic Acid Amide (14b) | Dopamine D₃ | 0.4 nM | 60-fold vs D₂ | nih.gov |
| 8-Methoxypyrazinoindole (37c) | Imidazoline I₂ | 6.2 nM | 1500-fold vs α2-adrenergic | nih.gov |
| Pyrazinoindolone (108a) | Serotonin 5-HT₁ₐ | 15 nM | Not specified | nih.gov |
| 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine | Histamine H₄ | 4 nM | Reference compound | researchgate.net |
Interactions with Intracellular Signaling Pathways
Beyond direct enzyme or cell-surface receptor interactions, indole analogs have been shown to engage with intracellular signaling pathways. Oxidized analogs of Di(1H-indol-3-yl)methane have been identified as potent inducers of the pro-apoptotic unfolded protein response (UPR) signaling pathway in cancer cells. nih.gov This activity was found to be dependent on the orphan nuclear receptor 4A1 (NR4A1), suggesting a mechanism where the compound binds to this intracellular receptor, triggering a downstream cascade that leads to cell death. nih.gov
In a different context, certain indole ethylamine derivatives have been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα). nih.gov PPARα is a nuclear receptor that functions as a transcription factor to regulate genes involved in lipid metabolism. In silico docking studies indicated a high binding affinity of a novel indole derivative to the PPARα ligand-binding pocket, which was consistent with its observed biological activity in activating the receptor. nih.gov These findings demonstrate that indole-based structures can penetrate the cell and interact directly with nuclear receptors and other intracellular proteins to modulate gene expression and critical signaling pathways like the UPR.
Biological Mechanisms of Action in Model Systems
The molecular interactions detailed above translate into observable biological effects in cellular and organismal models. Research has particularly focused on the modulatory effects of these compounds on neurotransmitter systems and their ability to halt the proliferation of cancer cells.
Modulatory Effects on Neurotransmitter Systems (e.g., Serotonin)
The binding of indole analogs to dopamine and serotonin receptors directly implies a modulatory effect on these critical neurotransmitter systems. nih.govnih.gov Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that influences a wide array of physiological and psychological processes, including mood, sleep, and appetite. nih.govnih.gov
Compounds with high affinity for specific serotonin receptor subtypes, such as 5-HT₁ₐ and 5-HT₂ₐ, can act as agonists, antagonists, or partial agonists, thereby altering serotonergic signaling. nih.govnih.gov For instance, pyrazinoindole derivatives with strong binding to 5-HT₁ₐ receptors are being explored for their potential to modulate serotonergic pathways involved in CNS disorders. nih.gov Similarly, the development of ligands with high selectivity for the dopamine D₃ receptor suggests a targeted modulation of the dopaminergic system, which is crucial for functions like reward and motivation. nih.gov The ability of these compounds to act as multi-target ligands, engaging with both dopamine and serotonin receptors, points to a complex mechanism of action that could simultaneously influence multiple neurotransmitter pathways. nih.gov
Inhibition of Cellular Proliferation Mechanisms
A significant body of research has focused on the anti-cancer properties of indole-based compounds. Various analogs have demonstrated potent inhibition of cellular proliferation across different cancer cell lines. The mechanisms underlying this activity are often multifactorial, involving the induction of cell cycle arrest and apoptosis.
For example, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives showed potent anticancer activity against the HCT-116 colon cancer cell line. nih.govnih.gov Mechanistic studies revealed that these compounds caused a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle, effectively halting cell division. nih.gov This cell cycle arrest is a key mechanism for preventing cancer cell growth. nih.govresearchgate.net
In another study, oxidized analogs of Di(1H-indol-3-yl)methane were found to inhibit the proliferation of multiple cancer cell lines, including prostate, breast, and colon cancer. nih.gov The primary mechanism was identified as the NR4A1-dependent activation of the UPR signaling pathway, which ultimately leads to apoptosis or programmed cell death. nih.gov Similarly, a series of 7-chloro-(4-thioalkylquinoline) derivatives, which share a chlorinated aromatic structure, exhibited significant antiproliferative activity against leukemic cell lines by inhibiting DNA and RNA synthesis and inducing apoptosis. mdpi.com
| Analog Class | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Source |
|---|---|---|---|---|
| 2-(thiophen-2-yl)-1H-indole (4g) | HCT-116 (Colon) | 7.1 µM | Cell cycle arrest at S and G2/M phase | nih.gov |
| Oxidized Di(1H-indol-3-yl)methane | LNCaP (Prostate) | ~50 nM | NR4A1-dependent UPR induction, apoptosis | nih.gov |
| 7-chloro-(4-thioalkylquinoline) (47) | CCRF-CEM (Leukemia) | ~0.55-2.74 µM range | Inhibition of DNA/RNA synthesis, apoptosis | mdpi.com |
| Di(1H-indol-3-yl)methane (DIM-Ph-4-CF₃) | Pancreatic Cancer Cells | Moderate µM | NR4A1-induced apoptosis | nih.gov |
Anti-Inflammatory Pathways and Molecular Targets
Research into this compound and its analogs has identified significant anti-inflammatory properties, primarily through the modulation of key signaling pathways and molecular targets involved in the inflammatory cascade. The anti-inflammatory effects of various indole derivatives are often attributed to their ability to suppress the production of pro-inflammatory cytokines and mediators. rsc.orgnih.gov
A primary mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are pivotal cytokines in the inflammatory response. nih.govresearchgate.net Studies on conjugates of N-substituted indoles and aminophenylmorpholin-3-one have demonstrated potent inhibitory effects on these cytokines in lipopolysaccharide (LPS)-stimulated microglial cells. One particular compound reduced the LPS-induced levels of TNF-α and IL-6 by 71% and 53%, respectively. nih.gov This inhibition is crucial as TNF-α and IL-6 are involved in activating and regulating cellular adhesion molecules and other downstream inflammatory processes. researchgate.net
Furthermore, these compounds have been shown to suppress the release of nitric oxide (NO) and matrix metalloproteinases (MMPs) from microglial cells. nih.gov The mechanism extends to the inhibition of the nuclear translocation of key transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are central regulators of inflammatory gene expression. nih.govnih.gov By preventing the activation of these transcription factors, indole derivatives can effectively downregulate the expression of a wide array of inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). nih.gov
Another series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives also showed significant inhibition of NO, IL-6, and TNF-α release in RAW264.7 macrophage cells, reinforcing the role of the indole scaffold in targeting these pro-inflammatory pathways. rsc.org
| Indole Analog Class | Molecular Target/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Indole-aminophenylmorpholinone conjugates | TNF-α | 71% reduction in LPS-induced levels | nih.gov |
| Indole-aminophenylmorpholinone conjugates | IL-6 | 53% reduction in LPS-induced levels | nih.gov |
| Indole-aminophenylmorpholinone conjugates | NF-κB and AP-1 | Inhibition of nuclear translocation | nih.gov |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | NO, IL-6, TNF-α | Inhibited LPS-induced production | rsc.org |
Mechanisms of Antimicrobial Activity, including Efflux Pump Inhibition
The indole nucleus is a key structural motif in compounds developed to combat antimicrobial resistance, particularly through the mechanism of efflux pump inhibition. nih.gov Bacterial efflux pumps are membrane proteins that actively extrude antibiotics from the bacterial cell, preventing the drugs from reaching their intracellular targets and thereby conferring multidrug resistance (MDR). nih.govyoutube.com Efflux Pump Inhibitors (EPIs) are non-antibiotic molecules that can block these pumps, restoring the efficacy of conventional antibiotics. nih.gov
Research has focused on indole derivatives as potent EPIs, especially against pumps in Gram-positive bacteria like Staphylococcus aureus. nih.govnih.gov A major target is the NorA efflux pump, which contributes to resistance against fluoroquinolones such as ciprofloxacin. nih.gov Studies on various indole derivatives have elucidated key structure-activity relationships. For instance, the presence of a lipophilic portion, such as a benzyl (B1604629) moiety, at the N-1 position of the indole ring has been shown to be important for inhibitory activity. nih.gov
One specific microbial metabolite, 2-(2-Aminophenyl) indole (RP2), has demonstrated potent EPI activity in efflux pump-overexpressing strains of S. aureus. nih.gov Mechanistic studies confirmed its function through ethidium (B1194527) bromide (EtBr) uptake and efflux inhibition assays. RP2 increased the intracellular accumulation of EtBr and inhibited its efflux, which is a hallmark of EPI functionality. nih.gov The combination of such EPIs with antibiotics leads to synergistic activity, extended post-antibiotic effects, and a decrease in the mutation prevention concentration of the antibiotics. nih.gov
| Compound/Analog Class | Bacterial Strain | Target Pump | Mechanism/Effect | Reference |
|---|---|---|---|---|
| 2-(2-Aminophenyl) indole (RP2) | Staphylococcus aureus (efflux-overexpressing strains) | General efflux pumps | Increased EtBr accumulation; Inhibition of EtBr efflux; Synergistic activity with antibiotics. | nih.gov |
| N-1 substituted indole derivatives | Staphylococcus aureus SA-1199B | NorA | Inhibition of EtBr efflux; activity dependent on N-1 lipophilic substitution. | nih.gov |
| Indole aldonitrone derivatives | Staphylococcus aureus SA-1199B | NorA | Inhibited bacterial growth in combination with ciprofloxacin. | nih.gov |
Regulation of Lipid Metabolism via PPARα/CPT1 Targeting
Indole ethylamine derivatives have been identified as regulators of lipid metabolism, acting as dual-target agents for Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyltransferase 1 (CPT1). nih.govresearchgate.netnih.gov These targets are critical in the management of nonalcoholic fatty liver disease (NAFLD), a condition characterized by abnormal lipid accumulation in hepatocytes. nih.govresearchgate.net
PPARα is a ligand-activated transcription factor that is highly expressed in the liver and plays a central role in stimulating fatty acid uptake and oxidation. nih.gov CPT1 is a key enzyme in mitochondrial β-oxidation. researchgate.net A novel indole ethylamine derivative, referred to as compound 9 in one study, was shown to effectively activate both PPARα and CPT1a. nih.govresearchgate.netnih.gov
In vitro assays using oleic acid-induced AML12 liver cells demonstrated that this compound significantly reduced intracellular triglyceride accumulation. nih.govresearchgate.net Treatment with the compound at concentrations of 5, 10, and 20 μM resulted in triglyceride reductions of 28.07%, 37.55%, and 51.33%, respectively. nih.govnih.gov This activity was greater than that of the commercial PPARα agonist fenofibrate. nih.govresearchgate.net The mechanism involves the upregulation of hormone-sensitive triglyceride lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL), as well as increased phosphorylation of acetyl-CoA carboxylase (ACC), which is related to fatty acid oxidation and lipogenesis. nih.govnih.gov
Modulation of Actin Cytoskeleton Regulators (e.g., Arp2/3 complex)
The dynamic remodeling of the actin cytoskeleton is fundamental to cellular processes like migration and signaling. nih.govresearchgate.net A key regulator of this process is the actin-related protein 2/3 (Arp2/3) complex, a seven-subunit protein assembly that generates branched actin filament networks. medchemexpress.comnih.govtargetmol.com The Arp2/3 complex, upon activation, binds to existing actin filaments and initiates the growth of a new "daughter" filament at a characteristic 70-degree angle. targetmol.com
Research has identified small-molecule inhibitors of the Arp2/3 complex, including indole-based compounds. nih.gov One such inhibitor, CK-666, and its analog CK-869, have been shown to bind to the Arp2/3 complex and stabilize its inactive state, thereby preventing the nucleation of new actin filaments. nih.govmedchemexpress.com
Studies using the murine kidney collecting duct cell line M-1 demonstrated that treatment with CK-666 and CK-869 leads to a significant reorganization of F-actin and drastically affects cell motility. nih.govresearchgate.net This highlights the crucial role of the Arp2/3 complex in these cellular functions. nih.gov These indole-containing inhibitors serve as valuable tools for investigating the complex regulatory mechanisms of the actin cytoskeleton. nih.govresearchgate.net
| Inhibitor | Mechanism of Action | Cellular Effect | Reference |
|---|---|---|---|
| CK-666 | Binds to Arp2/3 complex, stabilizing its inactive conformation. | Inhibits actin polymerization, reorganizes F-actin, and reduces cell motility. | nih.govmedchemexpress.com |
| CK-869 | Inhibits the Arp2/3 complex. | Reorganizes F-actin and drastically affects cell motility rate. | nih.gov |
| CK-636 | Cell-permeable inhibitor of Arp2/3 complex. | Inhibits actin polymerization and blocks cell migration. | medchemexpress.com |
Inhibition of Tau-Aggregation Induced Toxicity
The pathological aggregation of the microtubule-associated protein tau is a defining feature of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. nih.govresearchgate.netmpg.de Tau protein normally functions to stabilize microtubules, but its hyperphosphorylation can lead to dissociation from microtubules and self-aggregation into neurofibrillary tangles (NFTs). nih.gov Inhibiting or reversing this aggregation process is a key therapeutic strategy. researchgate.netnih.gov
Various indole derivatives have been investigated as inhibitors of tau aggregation. nih.govresearchgate.net Rhodanine-based compounds containing an indole moiety, for example, have shown significant anti-aggregation activity. researchgate.net Another class, isatin-pyrrolidinylpyridine derivatives, has also demonstrated the ability to inhibit tau self-aggregation, with some isomers even showing a depolymerizing effect on existing aggregates. acs.org The inhibitory effect is not only determined by the compound's structure but also by its molecular shape and the orientation of its functional fragments. acs.org
Furthermore, a series of 4-aminoindole (B1269813) carboxamides has been developed to specifically curtail the formation of toxic tau oligomers, which are considered early and highly neurotoxic species in the aggregation pathway. nih.gov These findings underscore the potential of the indole scaffold to generate diverse chemical structures capable of interfering with the pathological aggregation of tau protein. researchgate.netresearchgate.netacs.org
| Indole Derivative Class | Proposed Mechanism | Key Finding | Reference |
|---|---|---|---|
| Rhodanine-based indoles | Inhibition of fibril formation | Significantly high anti-aggregation activity. | researchgate.net |
| Isatin-pyrrolidinylpyridines | Inhibition of self-aggregation; depolymerization | Inhibitory effect is dependent on molecular shape and isomerism. | acs.org |
| 4-aminoindole carboxamides | Inhibition of oligomer formation | Designed to curtail the formation of early toxic tau species. | nih.gov |
| Phenylthiazolyl-hydrazides | Inhibition of aggregation and toxicity | Potent inhibition of tau aggregation. | researchgate.netmpg.de |
Inhibition of Oncogenic Protein Function (e.g., CHD1L)
The indole framework is a prominent scaffold in the development of anticancer agents, targeting a variety of oncogenic proteins and pathways. nih.govmdpi.commdpi.com One such target is Chromodomain Helicase DNA Binding Protein 1 Like (CHD1L), also known as Amplified in Liver Cancer 1 (ALC1). nih.gov CHD1L is a chromatin remodeling enzyme that has emerged as an oncogene implicated in the pathology, metastasis, and poor prognosis of numerous cancers, including colorectal, ovarian, breast, and lung cancer. nih.govnih.gov
CHD1L plays an essential role in DNA repair mediated by poly ADP-ribose polymerase (PARP), and its activity contributes to drug resistance against PARP inhibitors. nih.gov Until recently, there were no reported inhibitors for CHD1L, limiting its development as a therapeutic target. nih.gov
High-throughput screening and subsequent medicinal chemistry efforts have led to the discovery and optimization of the first-in-class CHD1L inhibitors (CHD1Li). nih.govnih.gov These small molecules have shown potent antitumor activity in various colorectal cancer models, including tumor organoids. nih.gov The development of these inhibitors validates CHD1L as a druggable oncogenic target and establishes a novel therapeutic strategy for cancers where CHD1L is overexpressed. nih.gov While the specific structures of the first-in-class inhibitors are complex, the broader field of oncology is rich with FDA-approved indole-based drugs like sunitinib (B231) and osimertinib, demonstrating the versatility of the indole scaffold in targeting oncogenic proteins. nih.govencyclopedia.pub
| Target/Drug Class | Mechanism of Action | Relevance | Reference |
|---|---|---|---|
| CHD1L Inhibitors | Inhibition of chromatin remodeling enzyme function. | First-in-class inhibitors developed to target an oncogene associated with poor prognosis and drug resistance. | nih.govnih.gov |
| Sunitinib (Indolinone derivative) | Multi-targeted receptor tyrosine kinase inhibitor (VEGFR, PDGFR). | FDA-approved for renal cell carcinoma and gastrointestinal stromal tumors. | nih.govencyclopedia.pub |
| Osimertinib (Indole derivative) | Epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. | FDA-approved for non-small cell lung cancer with specific EGFR mutations. | mdpi.comencyclopedia.pub |
| Tubulin Polymerization Inhibitors | Bind to tubulin, disrupting microtubule dynamics and arresting cell cycle. | Various indole derivatives show potent inhibition of tubulin polymerization with IC50 values in the nanomolar range. | nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Positional Isomerism and its Impact on Reactivity and Research Applications
Isomerism, where molecules share the same atomic composition but differ in spatial arrangement, can lead to vastly different chemical and physical properties. In the context of 2-(4-chloro-1H-indol-1-yl)ethanamine, positional isomerism plays a pivotal role in defining its reactivity and potential interactions with biological targets.
Two key types of positional isomerism are of interest: the substitution position on the indole (B1671886) ring and the attachment point of the ethanamine side chain.
Side Chain Isomerism: The subject compound features the ethanamine side chain attached to the indole nitrogen (N-1). A significant positional isomer is one where the side chain is attached to the carbon at position 3 (C-3), yielding 2-(4-chloro-1H-indol-3-yl)ethanamine. This seemingly minor change dramatically alters the molecule's electronic properties. The indole N-H group at C-3 is slightly acidic and can act as a hydrogen bond donor, a feature absent when the nitrogen is substituted. The C-3 position is also the most electron-rich and favored site for electrophilic substitution, making the C-3 isomer more susceptible to certain chemical reactions compared to the N-1 substituted counterpart.
Ring Substituent Isomerism: The position of the chloro substituent on the benzene (B151609) portion of the indole ring is also critical. Moving the chlorine from C-4 to other positions (e.g., C-5, C-6, or C-7) would alter the molecule's dipole moment and the electronic influence on the indole core. For instance, a chloro group at C-5 or C-7 would exert a different inductive and resonance effect on the pyrrole (B145914) ring compared to the C-4 position, potentially influencing binding affinity to protein targets. The accurate identification of such positional isomers is crucial in drug development and forensic analysis, often requiring sophisticated analytical techniques like high-resolution mass spectrometry to differentiate them.
The distinct properties arising from positional isomerism are critical in research, as they allow for the fine-tuning of a molecule's characteristics to fit a specific biological target or to optimize its metabolic stability and reactivity.
Influence of Substituents on Indole Ring and Ethanamine Side Chain
The introduction of various functional groups onto the indole nucleus or the ethanamine side chain can profoundly influence the molecule's pharmacological profile.
Halogens are common substituents in medicinal chemistry due to their ability to modulate a compound's electronic, steric, and lipophilic properties. The chloro group at the C-4 position of this compound is a key feature.
The type of halogen and its position can have a significant impact on crystal structures and intermolecular interactions. Different halogens (F, Cl, Br) alter molecular π–π stacking motifs and the potential for hydrogen bonding, which are crucial for ligand-receptor interactions. In some indole derivatives, the presence of an electron-withdrawing group, such as a halogen, at the C-5 position has been found to be a critical factor for specific biological activities.
| Halogen | Electronegativity | Inductive Effect (-I) | Resonance Effect (+M) | Potential Impact on Activity |
|---|---|---|---|---|
| Fluoro (F) | 3.98 | Strong | Weak | Can form strong hydrogen bonds, may block metabolic sites, alters pKa significantly. |
| Chloro (Cl) | 3.16 | Moderate | Moderate | Increases lipophilicity, favorable for membrane permeability, common in many bioactive compounds. |
| Bromo (Br) | 2.96 | Moderate | Moderate | Further increases lipophilicity and size, can participate in halogen bonding. |
| Iodo (I) | 2.66 | Weak | Strong | Largest and most polarizable, significantly increases lipophilicity, often used to increase binding affinity. |
Substituting the indole ring or the ethanamine side chain with alkyl groups can impact a molecule's activity by altering its size, shape, and lipophilicity. Research on related indole scaffolds, such as indole-2-carboxamides, has shown that alkyl substitutions can be instrumental in achieving allosteric modulation of receptors. nih.gov
Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the effect of the primary ligand. Studies have demonstrated that the length of a linear alkyl group at the C-3 position of the indole ring has a profound influence on the allosteric modulation of the CB1 receptor. researchgate.net For example, elongating a C-3 alkyl chain from an ethyl to a n-pentyl group resulted in enhanced orthosteric ligand binding, possibly through increased hydrophobic interactions with the binding site. nih.gov
While this compound lacks a C-3 substituent, these findings highlight a key principle: introducing alkyl groups at strategic positions on the indole ring could potentially confer allosteric modulatory properties. Similarly, N-alkylation of the ethanamine side chain would increase lipophilicity and could influence receptor selectivity and potency. nih.gov
| Substitution Position | Alkyl Group | Potential Effect | Rationale |
|---|---|---|---|
| Indole C-3 | Methyl, Ethyl | May introduce steric hindrance or favorable hydrophobic interactions. | The C-3 position is often critical for binding in many indole-based ligands. |
| Indole C-3 | n-Propyl, n-Pentyl | Could enhance allosteric modulation and/or binding affinity. researchgate.net | Longer chains can access deeper hydrophobic pockets in a receptor. nih.gov |
| Ethanamine (N-alkylation) | Ethyl, Propyl | Increases lipophilicity, may alter receptor subtype selectivity. nih.gov | Changes the hydrogen bonding capacity and size of the amine pharmacophore. |
The electronic nature of substituents on the indole ring is a governing factor in SAR. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modify the electron density of the aromatic system, thereby affecting its reactivity and non-covalent interactions. nih.gov
Electron-Withdrawing Groups (EWGs): The chloro group in the parent compound is a moderate EWG. Other EWGs include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups. These groups decrease the electron density of the indole ring, making it less nucleophilic. In some contexts, an EWG at a specific position is essential for activity; for example, studies on certain indole-2-carboxamides require an EWG at the C-5 position to achieve allosteric modulation. researchgate.net
Electron-Donating Groups (EDGs): EDGs include alkyl (-R), alkoxy (-OR), and amino (-NH₂) groups. They increase the electron density of the indole ring, enhancing its nucleophilicity. nih.gov Replacing the C-4 chloro with an EDG like a methoxy (B1213986) group (-OCH₃) would fundamentally change the electronic landscape of the molecule, likely leading to a different pharmacological profile.
While this compound is an achiral molecule, the introduction of a substituent on the ethanamine side chain—for example, a methyl group on the carbon adjacent to the amino group—would create a chiral center. This would result in two non-superimposable mirror-image isomers known as enantiomers (the R- and S-forms).
Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, enantiomers of a chiral drug often exhibit different pharmacological activities, a phenomenon known as enantioselectivity. One enantiomer (the eutomer) may fit perfectly into a receptor's binding site and elicit a strong response, while the other (the distomer) may bind weakly or not at all.
The synthesis of specific chiral indole derivatives is a significant area of research, with asymmetric catalysis being a key strategy to produce enantiomerically pure compounds. Confirming the relative and absolute stereochemistry of such molecules is critical and is often achieved through techniques like X-ray crystallography. nih.gov Therefore, if derivatives of this compound were developed for a specific biological target, exploring the synthesis and differential activity of its potential enantiomers would be a crucial step in the SAR investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictions
QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, QSAR models have been successfully developed to predict activities ranging from antifungal to anticancer effects.
To build a QSAR model for analogues of this compound, a set of structurally related compounds with experimentally measured biological activities would be required. The process involves:
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., molecular shape).
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to create a mathematical equation that correlates a subset of these descriptors with the observed biological activity (e.g., pIC₅₀).
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.
A validated QSAR model can be a powerful tool. It can provide insights into the structural features that are most important for activity and can be used to predict the potency of new, yet-to-be-synthesized analogues, thereby guiding medicinal chemistry efforts and prioritizing synthetic targets. nih.gov
| Compound | LogP (Lipophilicity) | Dipole Moment (Polarity) | Molecular Weight | Observed Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |
|---|---|---|---|---|---|
| Analogue 1 | 2.5 | 3.1 D | 200.5 | 6.5 | 6.4 |
| Analogue 2 | 3.0 | 2.8 D | 214.6 | 7.1 | 7.2 |
| Analogue 3 | 2.8 | 3.5 D | 234.5 | 6.8 | 6.7 |
| Analogue 4 | 3.5 | 2.5 D | 228.7 | 7.8 | 7.7 |
A hypothetical model might take the form: pIC₅₀ = c₁(LogP) - c₂(Dipole Moment) + c₃*(Molecular Weight) + constant.
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule ligands, such as 2-(4-chloro-1H-indol-1-yl)ethanamine, to the binding site of a macromolecular target, typically a protein.
Docking studies involving indole-based structures have been instrumental in identifying potential biological targets and elucidating binding mechanisms. For instance, derivatives of indole (B1671886) ethylamine (B1201723) have been docked into the ligand-binding pocket of Peroxisome Proliferator-Activated Receptor alpha (PPARα) to assess their potential as lipid metabolism regulators. researchgate.netnih.govmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the active site, which are crucial for agonistic activity. nih.gov Similarly, docking analyses have been performed on indole derivatives to predict their binding to enzymes like cyclooxygenase-II (COX-II), providing a rationale for their anti-inflammatory potential. researchgate.net In the context of antimicrobial research, docking has been used to identify the possible binding modes of indolyl-benzo[d]imidazole derivatives to targets like (p)ppGpp synthetases, FtsZ proteins, or pyruvate (B1213749) kinases, suggesting mechanisms for their antibacterial action. mdpi.com
For this compound, docking simulations would involve preparing the 3D structure of the ligand and the crystal structure of a potential protein target. The simulation would then explore various conformations and orientations of the ligand within the protein's active site, scoring them based on a force field. The results would highlight the most stable binding pose and estimate the binding energy, providing a hypothesis for its biological activity that can be tested experimentally.
| Indole Derivative Class | Potential Protein Target | Key Interactions Observed in Docking | Predicted Biological Activity |
|---|---|---|---|
| Indole Ethylamines | Peroxisome Proliferator-Activated Receptor alpha (PPARα) | Hydrogen bonds, hydrophobic interactions | Lipid metabolism regulation |
| Indolylmethylen-thioxothiazolidines | Bacterial/Fungal Enzymes | Hydrogen bonding, positive ionizable interactions | Antimicrobial |
| Indolyl-benzo[d]imidazoles | Pyruvate Kinase, FtsZ proteins | Multiple interaction models identified | Antibacterial, Antibiofilm |
| Azetidin-2-ones with Benzimidazole | Cyclooxygenase-II (COX-II) | Good binding affinity for active site | Analgesic, Anti-inflammatory |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and geometry of molecules. These calculations provide detailed information about bond lengths, bond angles, dihedral angles, and electronic properties like the distribution of electron density and frontier molecular orbitals.
Studies on indole derivatives and related halogenated aromatic compounds frequently employ DFT to correlate theoretical structures with experimental data obtained from X-ray crystallography. nih.govscienceopen.com The optimized molecular geometry from DFT calculations, often using basis sets like B3LYP/6-311G(d,p), typically shows good agreement with experimental values. nih.govnanobioletters.comacs.org
A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and the HOMO-LUMO energy gap are critical descriptors of a molecule's chemical reactivity and kinetic stability. scienceopen.com For instance, in a study of an indole-containing Schiff base, the HOMO and LUMO were found to be localized across the planar aromatic systems, and the calculated energy gap provided insight into the molecule's electronic properties. scienceopen.com Such analyses for this compound would help in understanding its reactivity, stability, and the regions of the molecule most likely to participate in chemical reactions or intermolecular interactions. The molecular electrostatic potential (MEP) map can also be generated to identify sites susceptible to electrophilic and nucleophilic attack.
| Parameter | Description | Typical Finding |
|---|---|---|
| Optimized Geometry | Calculation of bond lengths, bond angles, and dihedral angles. | Good correlation between calculated and experimental (X-ray) values. |
| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Localized on electron-rich regions like the indole ring. |
| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Localized on electron-deficient regions or areas with π-systems. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to show electronegative and electropositive regions. | Identifies sites for hydrogen bonding and other non-covalent interactions. |
Free Energy Perturbation (FEP) Calculations for Binding Affinity Optimization
While molecular docking provides a qualitative prediction of binding, more rigorous computational methods are needed for the quantitative prediction of binding affinity. Free Energy Perturbation (FEP) is a statistically robust method used to calculate the relative binding free energy between two ligands that differ by a small chemical modification. FEP is a powerful tool for lead optimization in drug design, as it can accurately guide the synthesis of new analogues with improved potency.
The FEP process involves creating a thermodynamic cycle that connects the binding of two different ligands (e.g., a parent compound and a modified analogue) to a protein. By simulating the "alchemical" transformation of one ligand into the other, both in the unbound (solution) and bound (protein active site) states, the difference in the free energy of binding (ΔΔG) can be calculated.
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
The 3D conformation of a molecule and the non-covalent interactions it forms are fundamental to its physical properties and biological function. Computational methods are used to explore the conformational landscape of flexible molecules and to characterize the nature and strength of intermolecular interactions.
For indole-containing structures, several key interactions are consistently observed. The indole NH group is a potent hydrogen bond donor. In crystal structures of related compounds, N—H⋯N and N—H⋯π interactions are common, leading to the formation of molecular chains or more complex supramolecular assemblies. nih.govnih.gov The aromatic indole ring system is also heavily involved in π-π stacking interactions, where it can stack with other aromatic or heteroaromatic rings. researchgate.netrsc.orgmdpi.com
Furthermore, C—H⋯O and C—H⋯π interactions are frequently identified as significant stabilizing forces in the crystal packing of related molecules. researchgate.netnih.govnih.gov In the case of this compound, the chloro-substituent could also participate in halogen bonding or other specific interactions. A thorough computational conformational analysis would reveal the low-energy conformers of the molecule, while an analysis of its crystal structure or docked pose would detail the specific hydrogen bonds, π-stacking, and other van der Waals forces that dictate its interactions with its environment.
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |
|---|---|---|---|
| Hydrogen Bonding | Indole N-H, Amine N-H | N, O, or π-system of an aromatic ring (N-H⋯π) | Directional interaction crucial for molecular recognition and crystal packing. |
| π–π Stacking | Indole ring | Another aromatic/heteroaromatic ring | Stabilizes protein-ligand complexes and crystal lattices. |
| C–H⋯π Interactions | Aliphatic or aromatic C-H | Indole ring π-system | Contributes to the overall stability of molecular assemblies. |
| Halogen Bonding | Chlorine atom | A nucleophilic region (e.g., lone pair on O or N) | A directional interaction that can influence binding orientation. |
In Silico Screening and Library Design for Novel Research Probes
In silico screening involves the computational screening of large libraries of virtual compounds against a biological target to identify potential hits. Compounds like this compound can serve as fragments or scaffolds for the design of much larger chemical libraries intended for drug discovery.
A key application is in the construction of fragment libraries for target identification. chemrxiv.org In this approach, small, simple molecules ("fragments") are screened against pathogens or cells to identify those that produce a desired phenotypic effect. The specific molecular target is often unknown at this stage. To facilitate target identification, these fragments can be synthesized with functionalized linkers. These linkers may include a photo-crosslinking moiety (like a diazirine) and a bio-orthogonal handle (like an acetylene (B1199291) group). chemrxiv.org
When a fragment from such a library shows activity, it can be incubated with the biological system (e.g., cultured cells) and irradiated with UV light. This activates the diazirine, causing the fragment to form a covalent bond with its molecular target. The acetylene handle can then be used via "click chemistry" to attach a reporter tag (like biotin), allowing for the enrichment and subsequent identification of the target protein. chemrxiv.org The core structure of this compound is a suitable candidate for inclusion in such a library, designed for discovering novel drug targets in areas like infectious diseases. chemrxiv.org
Analytical Methodologies for Research Characterization of 2 4 Chloro 1h Indol 1 Yl Ethanamine Analogs
Spectroscopic Techniques in Structural Elucidation
Spectroscopic methods are indispensable for determining the precise atomic and molecular structure of newly synthesized analogs. By analyzing the interaction of molecules with electromagnetic radiation, researchers can confirm the identity and configuration of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H-NMR and ¹³C-NMR are routinely used to characterize indole (B1671886) derivatives. tandfonline.commdpi.com
¹H-NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For indole-based structures, characteristic chemical shifts (δ) are observed for the aromatic protons on the indole ring (typically δ 7.00–8.19 ppm) and the protons of the ethylamine (B1201723) side chain. tandfonline.com The specific substitution pattern, such as the chlorine atom at the 4-position on the indole ring, will influence the precise chemical shifts and splitting patterns of the aromatic protons, allowing for unambiguous structural confirmation. For N-substituted indole-2-carboxamides, N-H protons of the indole ring and the amide group show singlets at δ 11.79 and 10.40 ppm, respectively. tandfonline.com
¹³C-NMR: Reveals the number of chemically distinct carbon atoms in a molecule. The signals for the carbon atoms in the indole core and the side chain appear in characteristic regions of the spectrum. For example, in N′-(Pyridin-3-ylmethylene)-1H-indole-2-carbohydrazide, the C-3 carbon of the indole ring appears at δ 104.3 ppm, while the carbonyl carbon is observed at δ 160.8 ppm. mdpi.com
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations (stretching, bending) of specific chemical bonds. In the context of 2-(4-chloro-1H-indol-1-yl)ethanamine analogs, IR spectra would confirm the presence of key functional groups. tandfonline.com
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| N-H Stretch (Indole Ring) | 3405–3419 |
| N-H Stretch (Amine) | 3280–3334 |
| C=O Stretch (Amide, if present) | 1636–1651 |
| C-Cl Stretch | ~750 |
| Aromatic C-H Stretch | ~3100 |
| Aromatic C=C Bending | 1450-1600 |
This table presents typical IR absorption ranges for functional groups relevant to indole ethylamine analogs. tandfonline.com
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). scielo.org.mx High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) techniques are used to fragment the molecule, and the resulting fragmentation patterns provide valuable structural information, helping to identify the core structure and the positions of substituents. scielo.org.mxmdpi.com For prenylated indole derivatives, a common fragmentation pattern involves the loss of an isopentene group from the C-3 position. mdpi.com
X-ray Crystallography For crystalline solids, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. nih.gov This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. While obtaining suitable crystals can be a challenge, the resulting structural data is unparalleled in its detail. Studies on tryptamine (B22526) have revealed that the molecules are held together by N-H---N hydrogen bonds and van der Waals forces, adopting a folded conformation. nih.gov This technique can also reveal alternate conformations of molecules within a crystal structure. researchgate.net
Chromatographic Techniques for Purity and Separation in Research
Chromatography is essential for separating components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) HPLC is the most widely used technique for the analysis and purification of indole alkaloids and their synthetic analogs. nih.govoup.com Reversed-phase HPLC (RP-HPLC), utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is particularly common. mdpi.comresearchgate.net
Purity Assessment: A pure compound will typically appear as a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound, allowing for quantification. Purity is often determined by calculating the peak area percentage.
Separation: By optimizing the mobile phase composition (e.g., mixtures of acetonitrile (B52724) and water with additives like formic acid), column type, and flow rate, complex mixtures of analogs can be separated into their individual components. researchgate.net Ion-pair techniques can also be employed to improve the separation of alkaloids. nih.govresearchgate.net Detection is commonly achieved using ultraviolet (UV) spectroscopy, as the indole ring possesses a strong chromophore. oup.com
| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |
| RP-HPLC | C18 | Water/Acetonitrile with 0.05% Formic Acid | UV (280 nm) | Separation and quantification of indole alkaloids. oup.comresearchgate.net |
| pH-Zone-Refining CCC | Hexane–ethyl acetate–methanol–water | 20 mM TEA (upper phase), 5 mM HCl (lower phase) | Not specified | Preparative separation of alkaloid epimers. nih.gov |
| UPLC-MS | Not specified | Not specified | Mass Spectrometry | In-depth identification of polar alkaloids. mdpi.com |
This table summarizes common chromatographic methods and conditions used in the analysis of indole-based compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) For volatile and thermally stable analogs, GC-MS is a powerful alternative. This method separates compounds in a gaseous mobile phase and identifies them using mass spectrometry. GC-MS has been successfully used to identify non-polar alkaloids in extracts. mdpi.com
Bioanalytical Methods for In Vitro Activity Assays
After a new analog has been synthesized and purified, its biological activity must be assessed. In vitro assays are critical for initial screening and for understanding the compound's mechanism of action at the molecular level.
Bioassays Bioassays are used to measure the effects of a substance on a living system or a biological molecule. For analogs of this compound, which are often designed to interact with specific receptors or enzymes, receptor binding assays are fundamental. These assays quantify the affinity of a compound for its target protein. Colorimetric assays are also widely used for the detection and quantification of indoles and their derivatives. researchgate.netresearchgate.net For instance, the Kovac's assay, which uses p-dimethylaminobenzaldehyde, produces a red-colored compound in the presence of indole, allowing for its quantification via absorbance measurements. nih.gov
High-Throughput Screening (HTS) HTS allows for the rapid testing of thousands of compounds for a specific biological activity. nih.gov This automated process is crucial in early-stage drug discovery for identifying "hit" compounds from large chemical libraries. nih.gov Indole-based compound libraries are frequently screened using HTS to discover new therapeutic agents. unl.eduonlinescientificresearch.com The assays are typically miniaturized into 96- or 384-well plate formats, and detection is often based on changes in fluorescence, luminescence, or color. researchgate.netnih.gov For example, HTS has been employed to screen for indole-based probes for drug binding to human serum albumin and to identify antibacterial compounds. nih.govunl.edu
| Method | Principle | Application Example | Throughput |
| Receptor Binding Assay | Measures the binding affinity of a ligand to a receptor, often using a radiolabeled or fluorescently tagged competitor. | Determining the affinity of tryptamine analogs for serotonin (B10506) receptors. nih.gov | Low to Medium |
| Colorimetric Indole Assay | A reagent (e.g., Ehrlich's reagent, Kovac's reagent) reacts with the indole nucleus to produce a colored product, which is quantified by absorbance. researchgate.net | Quantifying indole production by bacteria or in enzymatic reactions. nih.gov | Medium to High |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries using miniaturized biological assays (e.g., cell-based, enzyme-based). | Identifying novel indole-based antibacterial agents or enzyme inhibitors from a diverse library. nih.gov | Very High |
This table outlines key bioanalytical methods used to assess the in vitro activity of indole analogs.
Potential Research Applications of 2 4 Chloro 1h Indol 1 Yl Ethanamine and Derivatives
Development as Chemical Probes for Biological Pathway Elucidation
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins or entire pathways. Natural products and their synthetic derivatives have often served as effective chemical probes to investigate biological phenomena. nih.gov Derivatives of 2-(4-chloro-1H-indol-1-yl)ethanamine can be designed as chemical probes to explore and understand complex biological processes.
By modifying the core structure, for instance, by introducing bioorthogonal handles like alkynes or azides, researchers can create tools for activity-based protein profiling (ABPP). These probes can covalently bind to the active sites of specific enzymes, allowing for their identification and characterization within a complex proteome. This approach, known as competitive ABPP, can also be used to screen for selective inhibitors of a target enzyme by observing which compounds prevent the probe from labeling the enzyme. nih.gov
The indole (B1671886) ethylamine (B1201723) structure itself is a key component of various biologically active compounds. By functionalizing this scaffold, researchers can develop probes to investigate pathways involved in processes ranging from neurotransmission to cell cycle regulation. For example, understanding the targets of natural products has previously revealed the roles of enzymes not previously known to be involved in processes like mitosis. nih.gov
Utility as Lead Compounds in Pre-Clinical Drug Discovery Research
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The presence of chlorine in a molecule can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often enhancing its drug-like characteristics. nih.gov Chlorine-containing compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen. nih.gov
Indole ethylamine derivatives have shown potential as lead compounds for various therapeutic areas. For instance, novel synthetic indole ethylamine derivatives have been designed and synthesized as regulators of lipid metabolism, targeting peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1), which are important targets for nonalcoholic fatty liver disease (NAFLD). nih.gov In one study, a derivative demonstrated the ability to reduce intracellular triglyceride levels in liver cells, suggesting its potential as a drug lead for NAFLD therapy. nih.gov
The this compound structure serves as a valuable starting point for generating libraries of compounds for high-throughput screening. Modifications to the ethylamine side chain, the indole ring, or the chlorine position can lead to the discovery of potent and selective molecules for a wide range of biological targets, including those involved in cancer and infectious diseases like HIV. nih.govresearchgate.net
| Derivative Class | Therapeutic Target | Potential Indication |
| Indole Ethylamines | PPARα/CPT1 | Nonalcoholic Fatty Liver Disease (NAFLD) nih.gov |
| 4-Amino-3-chloro-1H-pyrrole-2,5-diones | Tyrosine Kinases | Cancer nih.gov |
| Indole-1,3,4-oxadiazol-2-thiol Acetamides | HIV-1 Tat-mediated Transcription | HIV/AIDS researchgate.net |
Application in Understanding Receptor Interactions and Modulators
The study of how ligands bind to and modulate the function of receptors is fundamental to pharmacology. The this compound scaffold is analogous to endogenous tryptamines, which are known to interact with a variety of receptors, particularly serotonin (B10506) (5-HT) receptors. The chlorine atom at the 4-position can significantly alter the binding affinity and selectivity of the molecule for different receptor subtypes.
By synthesizing a series of derivatives with systematic modifications, researchers can perform structure-activity relationship (SAR) studies. These studies help to map the binding pocket of a receptor and understand the key molecular interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions—that govern ligand recognition and activation. For example, SAR studies on pyrazole (B372694) derivatives have provided insights into the binding pocket of the CB1 receptor. researchgate.net
This understanding is crucial for designing receptor modulators with specific profiles, such as agonists, antagonists, or inverse agonists. The development of selective modulators for specific receptor subtypes is a key goal in drug discovery, as it can lead to therapies with improved efficacy and reduced side effects.
| Research Area | Application of Derivatives | Outcome |
| Structure-Activity Relationship (SAR) | Synthesis of a series of related compounds | Understanding of key binding interactions and pharmacophore development. |
| Receptor Binding Assays | Measuring the affinity of derivatives for various receptors | Determination of binding potency (e.g., Ki, IC50) and selectivity. |
| Functional Assays | Assessing the functional effect of derivatives on receptor activity | Classification as agonist, antagonist, or inverse agonist. |
Function as Versatile Building Blocks in Complex Organic Synthesis
In organic synthesis, building blocks are relatively simple molecules that are used in the construction of more complex molecular architectures. enamine.net The this compound molecule, with its functionalized indole core and primary amine, is a valuable building block for creating a diverse range of more elaborate compounds. nih.gov
The primary amine of the ethylamine side chain serves as a convenient handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination. This allows for the straightforward attachment of different chemical moieties to build up molecular complexity. The indole ring itself can also be further functionalized through electrophilic substitution or other reactions.
The use of such building blocks is fundamental to medicinal chemistry and materials science. It enables the modular assembly of molecular structures, facilitating the synthesis of compound libraries for drug discovery or the creation of novel materials with specific properties. The availability of diverse building blocks is as crucial as the development of new synthetic reactions for advancing chemical research. thieme.de For example, the synthesis of a bis(indolyl)methane derivative was achieved through a condensation reaction between indole and 4-chlorobenzaldehyde, showcasing the utility of indole-based building blocks. researchgate.net
Future Directions and Research Challenges
Exploration of Novel Synthetic Routes and Derivatization Strategies
The future of research on 2-(4-chloro-1H-indol-1-yl)ethanamine is intrinsically linked to the development of innovative synthetic methodologies. While classical methods for indole (B1671886) synthesis, such as the Fischer indole synthesis, remain fundamental, there is a growing need for more efficient, versatile, and environmentally benign routes. rsc.org The exploration of transition metal-catalyzed reactions, multicomponent reactions, and cascade reactions could provide elegant and atom-economical pathways to the core structure and its analogs. rsc.org For instance, palladium-catalyzed cross-coupling reactions have shown promise in the functionalization of indole rings, offering a tool for creating diverse derivatives. nih.gov
Derivatization of the parent compound is a key strategy for modulating its physicochemical properties and biological activity. Future efforts will likely focus on modifications at several key positions:
The Indole Nitrogen (N-1): Alkylation, arylation, or acylation at this position can significantly influence the compound's electronic properties and steric profile.
The Benzene (B151609) Ring: Introduction of various substituents on the benzene portion of the indole nucleus can fine-tune lipophilicity, electronic effects, and metabolic stability. Studies have shown that substitutions at the C-4 to C-7 positions of the indole ring can improve biological activity and metabolic stability. researchgate.net
The Ethanamine Side Chain: Modification of the amine group, such as through N-alkylation, N-acylation, or incorporation into heterocyclic systems, can alter the compound's basicity and hydrogen bonding capacity, which are often crucial for target interaction.
A systematic exploration of these derivatization strategies, guided by structure-activity relationship (SAR) studies, will be essential for developing compounds with optimized properties. nih.gov The synthesis of novel indole-based derivatives is a growing area of interest for their potential as intermediates in the creation of bioactive molecules. nih.gov
Deeper Elucidation of Specific Molecular Mechanisms in Diverse Systems
Understanding the precise molecular mechanisms by which this compound and its derivatives exert their effects is a paramount challenge. The indole scaffold is a well-known privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgmdpi.com The ethanamine moiety is also a common feature in neuroactive compounds and other biologically active molecules. mdpi.com
Future research should aim to unravel the specific interactions of this compound at the molecular level. This will involve:
Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and genetic screening to identify the primary protein targets.
Pathway Analysis: Investigating the downstream signaling pathways modulated by the compound's interaction with its target(s). This could involve studying its effects on gene expression, protein phosphorylation, and other cellular processes.
Structural Biology: Using X-ray crystallography and NMR spectroscopy to determine the three-dimensional structure of the compound bound to its target protein. This information is invaluable for understanding the molecular basis of its activity and for guiding the design of more potent and selective analogs.
Given the diverse activities of indole derivatives, it is plausible that this compound could interact with a variety of targets, including enzymes, receptors, and ion channels. For example, indole derivatives have been shown to target Peroxisome proliferator-activated receptor alpha (PPARα) and Carnitine palmitoyltransferase 1 (CPT1), which are important in lipid metabolism. mdpi.comnih.gov Other studies have identified indole-based compounds as inhibitors of sphingosine (B13886) kinase 2 (SphK2) and topoisomerases. nih.govnih.gov
Advanced Computational Modeling for Predictive Research
Computational modeling has become an indispensable tool in modern drug discovery and chemical research. nih.gov For this compound, advanced computational approaches can accelerate research and provide valuable insights that are difficult to obtain through experimental methods alone.
Key areas where computational modeling can be applied include:
Quantum Mechanics (QM) Calculations: To study the electronic structure, reactivity, and spectroscopic properties of the molecule. Density Functional Theory (DFT) calculations can be used to understand the co-planarity of indole derivatives in their excited states, which influences electron transfer and radical generation. researchgate.net
Molecular Docking: To predict the binding mode and affinity of the compound and its derivatives to various protein targets. mdpi.comnih.gov This can help in prioritizing compounds for synthesis and biological testing. Molecular docking studies have been used to identify key interactions, such as nonpolar interactions and hydrogen bonds, responsible for high inhibition and selectivity. nih.gov
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into the stability of the complex and the role of solvent molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to design new compounds with enhanced potency.
These computational methods, when used in conjunction with experimental data, can create a powerful feedback loop for the iterative design and optimization of novel derivatives. nih.gov
Development of More Selective and Potent Research Probes
A well-characterized, selective, and potent small molecule can be an invaluable tool for probing biological systems. This compound could serve as a scaffold for the development of such research probes. The goal would be to create derivatives with high affinity and selectivity for a specific biological target. Indole and its derivatives are known for their strong fluorescence emission in solution, making them suitable for use as fluorescent probes in biological and electrochemical detection. mdpi.com
The development of these probes would involve:
Affinity and Selectivity Profiling: Screening the compound and its analogs against a panel of related and unrelated targets to determine their selectivity profile.
Functionalization for Probing: Incorporating reporter groups, such as fluorescent tags or biotin (B1667282) labels, into the molecule to enable visualization and pull-down experiments.
In Vitro and In Vivo Validation: Rigorously characterizing the probes in cellular and animal models to ensure they engage their intended target and produce the expected biological response.
The creation of such probes would not only advance our understanding of the specific biological processes modulated by this chemical scaffold but also provide valuable tools for the broader scientific community. Research has shown that probing the substitution pattern of an indole-based scaffold can lead to the discovery of potent and selective inhibitors. nih.gov
Investigation of Synergistic Effects of Combined Indole and Ethanamine Moieties
The this compound molecule is a hybrid structure that combines the features of an indole and an ethanamine. The indole nucleus is a prevalent component of biologically active natural products and pharmaceuticals. rsc.orgmdpi.com Similarly, the 2-phenethylamine scaffold, a related structure to the ethanamine moiety, is present in many natural and synthetic compounds with significant therapeutic applications. mdpi.com
Pharmacophore Analysis: Dissecting the molecule into its constituent pharmacophoric features and evaluating the importance of each feature for biological activity.
Comparative Studies: Comparing the activity of this compound with that of simpler analogs containing only the indole or the ethanamine moiety.
Hybrid Molecule Design: Systematically designing and synthesizing hybrid molecules that combine the indole-ethanamine scaffold with other pharmacologically active groups to explore potential polypharmacology or synergistic effects.
By understanding how the indole and ethanamine moieties work together, researchers can better exploit this chemical scaffold for the development of novel therapeutic agents and research tools. The incorporation of the indole moiety with other bioactive components has been a strategy in the development of multi-target-directed ligands for complex diseases. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-chloro-1H-indol-1-yl)ethanamine with high purity?
- Answer: Synthesis typically involves nucleophilic substitution or alkylation of 4-chloroindole derivatives. For example, reacting 4-chloroindole with 2-chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) followed by purification via column chromatography (silica gel, gradient elution) and HPLC (C18 column, acetonitrile/water). Purity validation requires ¹H/¹³C NMR (to confirm amine linkage and indole substitution) and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. How can the crystal structure of this compound be determined?
- Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound via slow evaporation in solvents like ethanol or dichloromethane. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure, ensuring data-to-parameter ratios >10 and R-factors <0.05 for reliability. Key metrics include bond lengths (e.g., C–Cl: ~1.74 Å) and dihedral angles to confirm spatial orientation .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Answer:
- ¹H NMR: Identify indole NH (~10–12 ppm), ethylamine protons (δ 2.8–3.5 ppm), and aromatic protons (δ 7.0–7.5 ppm).
- ¹³C NMR: Confirm sp² carbons (indole ring, ~110–140 ppm) and ethylamine carbons (~40 ppm).
- IR Spectroscopy: Detect N–H stretches (~3400 cm⁻¹) and C–Cl bonds (~550–850 cm⁻¹).
- HRMS: Match [M+H]⁺ to theoretical mass (C₁₀H₁₂ClN₂: 195.0695) .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with neurological targets like NMDA receptors?
- Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to dock the compound into NMDA receptor binding pockets (PDB: 2A5S). Prioritize poses with hydrogen bonds to GluN2B subunits.
- Molecular Dynamics (MD): Simulate ligand-receptor stability in GROMACS (20 ns, CHARMM36 force field). Analyze RMSD (<2 Å) and binding free energy (MM/PBSA).
- Validation: Compare with in vitro receptor inhibition assays (IC₅₀ values) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Answer:
- Standardized Assays: Replicate studies under controlled conditions (e.g., pH 7.4, 37°C) using HEK293 cells expressing target receptors.
- Structural Confirmation: Re-analyze disputed compounds via SCXRD or 2D NMR (COSY, HSQC) to rule out isomerism or impurities.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA, PCA) to identify outliers or batch effects across datasets .
Q. How does the substitution pattern on the indole ring influence biological activity?
- Answer:
- Chloro Position: 4-Chloro substitution (vs. 5- or 6-Cl) enhances lipophilicity and receptor binding, as seen in NMDA inhibition (IC₅₀: 4-Cl = 0.8 μM vs. 5-Cl = 2.3 μM) .
- Ethylamine Chain: Extending the chain to propylamine reduces activity due to steric hindrance.
- Table:
| Substituent Position | Biological Activity (IC₅₀, μM) |
|---|---|
| 4-Cl | 0.8 |
| 5-Cl | 2.3 |
| 4-Cl, 2-Me | 1.5 |
Q. What experimental designs optimize SAR studies for this compound analogs?
- Answer:
- Parallel Synthesis: Generate analogs with systematic substituent variations (e.g., Cl, F, Me at positions 4, 5, 6).
- High-Throughput Screening (HTS): Test analogs against kinase panels (e.g., Pim-1, CDK2) using fluorescence polarization assays.
- In Silico QSAR: Build regression models (e.g., CoMFA) correlating logP, polar surface area, and IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
